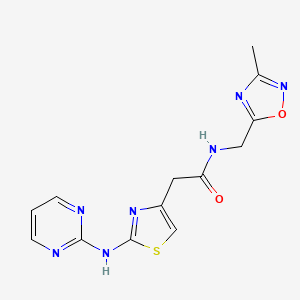
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C13H13N7O2S and its molecular weight is 331.35. The purity is usually 95%.
The exact mass of the compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A novel derivative containing the 1,3,4-oxadiazole moiety has been synthesized, showcasing the compound's potential for further chemical modification and study. The structural determination of these compounds has been performed using advanced techniques like NMR, highlighting their complex molecular architecture and the significance of isomeric forms (Li Ying-jun, 2012).
Antimicrobial and Antifungal Activities
Research has demonstrated the effectiveness of derivatives containing the 1,3,4-oxadiazole ring against a range of bacteria and fungi, indicating their potential as antimicrobial and antifungal agents. These compounds have shown significant activity against common pathogens, suggesting their utility in developing new treatments for infectious diseases (Poonam Devi, M. Shahnaz, D. Prasad, 2022).
Anti-inflammatory and Analgesic Properties
Studies on substituted 1,3,4-oxadiazoles have revealed their anti-inflammatory and analgesic properties, offering insights into their potential for treating pain and inflammation. The detailed examination of these compounds' effects has contributed to our understanding of how structural variations influence biological activity (L. Nargund, G. R. Reddy, V. Hariprasad, 1994).
Insecticidal Efficacy
Research into novel heterocycles incorporating the thiadiazole moiety has shown promising insecticidal properties against agricultural pests. This line of investigation opens up new avenues for developing safer, more effective pesticides to protect crops and ensure food security (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).
Heterocyclic Chemistry and Drug Design
The compound's core structure serves as a foundation for synthesizing various heterocyclic derivatives with potential applications in drug design and development. These derivatives have been explored for their anticancer, antimicrobial, and anti-inflammatory activities, demonstrating the compound's versatility and importance in medicinal chemistry (Sraa Abu-Melha, 2021).
Propiedades
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2S/c1-8-17-11(22-20-8)6-16-10(21)5-9-7-23-13(18-9)19-12-14-3-2-4-15-12/h2-4,7H,5-6H2,1H3,(H,16,21)(H,14,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZWCKKSGLMIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2986335.png)
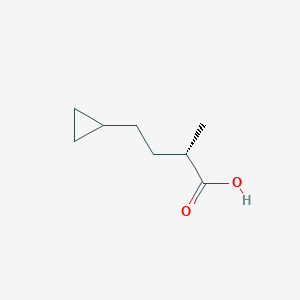
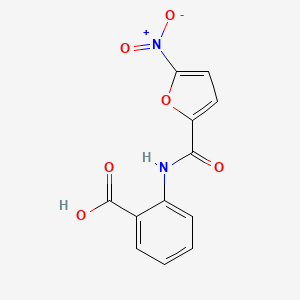
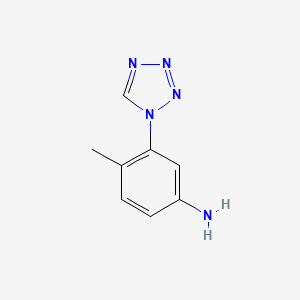
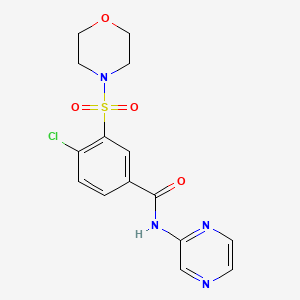
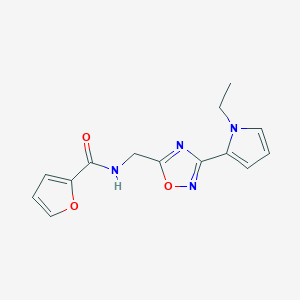
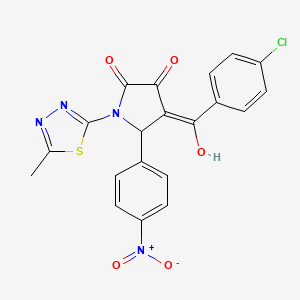
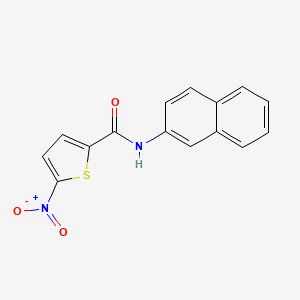
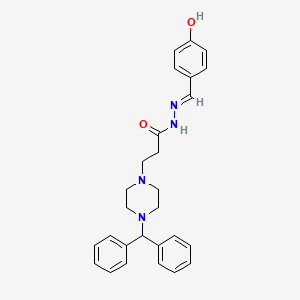
![2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2986350.png)
![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)
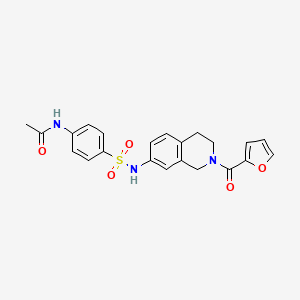
![2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B2986355.png)
![2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2986356.png)